2,6-difluoro-N-[3-(1H-pyrrol-1-yl)propyl]benzamide
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Overview
Description
2,6-difluoro-N-[3-(1H-pyrrol-1-yl)propyl]benzamide is a chemical compound characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, and a pyrrole group attached via a propyl chain to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[3-(1H-pyrrol-1-yl)propyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzoic acid and 3-(1H-pyrrol-1-yl)propylamine.
Amide Formation: The carboxylic acid group of 2,6-difluorobenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-[3-(1H-pyrrol-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrrole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMSO or DMF.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the pyrrole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the pyrrole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the pyrrole ring to form different functionalized compounds .
Scientific Research Applications
2,6-difluoro-N-[3-(1H-pyrrol-1-yl)propyl]benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[3-(1H-pyrrol-1-yl)propyl]benzamide involves its interaction with specific molecular targets. The fluorine atoms and the pyrrole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-difluoro-N-[3-(1H-pyrrol-1-yl)propyl]benzamide: This compound is unique due to the presence of both fluorine atoms and the pyrrole ring.
This compound: Similar compounds include other fluorinated benzamides and pyrrole-containing amides.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, while the pyrrole ring can provide additional sites for interaction with biological targets .
Properties
IUPAC Name |
2,6-difluoro-N-(3-pyrrol-1-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O/c15-11-5-3-6-12(16)13(11)14(19)17-7-4-10-18-8-1-2-9-18/h1-3,5-6,8-9H,4,7,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQISGPKTQZXVEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCNC(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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